molecular formula C12H17NO3 B1603045 N-(2,2-Dimethoxyethyl)-2-phenylacetamide CAS No. 89314-87-4

N-(2,2-Dimethoxyethyl)-2-phenylacetamide

Cat. No. B1603045
CAS RN: 89314-87-4
M. Wt: 223.27 g/mol
InChI Key: AGVDSOHZUZRTSA-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-2-phenylacetamide (DMEP) is a compound of interest in the scientific research community due to its unique properties and potential applications in laboratory experiments. It is an organosulfur compound with a molecular formula of C10H15NO2S and a molecular weight of 211.3 g/mol. DMEP is a derivative of acetamide and is easily synthesized from the reaction of dimethoxymethane and 2-phenylacetamide in the presence of a catalytic amount of sulfuric acid.

Scientific Research Applications

Analytical Chemistry Applications

In the domain of analytical chemistry, N-(2,2-Dimethoxyethyl)-2-phenylacetamide derivatives have been utilized as probes or reactants in the sensitive detection of carbonyl compounds in environmental samples. For instance, the study by Houdier et al. (2000) introduces a new molecular probe for trace measurement of aldehydes and ketones in water samples, highlighting the evolution and improvement in sensitivity of such probes for environmental monitoring (Houdier et al., 2000).

Pharmacological Applications

In pharmacology, phenylacetamides, including derivatives similar to N-(2,2-Dimethoxyethyl)-2-phenylacetamide, have been explored for their potential as sodium-channel blockers. The study by Roufos et al. (1994) details the synthesis and evaluation of phenylacetamides in this context, contributing to the understanding of their structure-activity relationships and potential as neuroprotective agents (Roufos et al., 1994).

Environmental Science Applications

N-(2,2-Dimethoxyethyl)-2-phenylacetamide derivatives have also found application in environmental science, particularly in studies related to the detection and effects of pharmaceuticals in aquatic environments. The research by Parolini et al. (2010) on paracetamol (PCM; N-(4-hydroxyphenyl)acetamide) utilizes a multi-biomarker approach to evaluate its cyto-genotoxicity on the zebra mussel, offering insights into the environmental impact of widely used pharmaceuticals (Parolini et al., 2010).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-12(16-2)9-13-11(14)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVDSOHZUZRTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625238
Record name N-(2,2-Dimethoxyethyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethoxyethyl)-2-phenylacetamide

CAS RN

89314-87-4
Record name N-(2,2-Dimethoxyethyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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